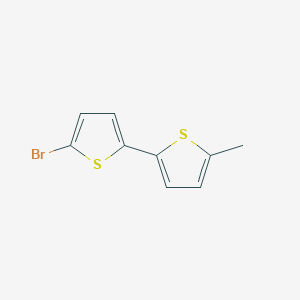

5-Bromo-5'-methyl-2,2'-bithiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

146796-00-1 |

|---|---|

Molecular Formula |

C9H7BrS2 |

Molecular Weight |

259.2 g/mol |

IUPAC Name |

2-bromo-5-(5-methylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C9H7BrS2/c1-6-2-3-7(11-6)8-4-5-9(10)12-8/h2-5H,1H3 |

InChI Key |

UJJLRLVKKPWBLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=C(S2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene

CAS Number: 146796-00-1

This technical guide provides a comprehensive overview of 5-Bromo-5'-methyl-2,2'-bithiophene, a heterocyclic organic compound of interest to researchers and professionals in organic electronics, materials science, and drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes relevant information on closely related and well-characterized bithiophene derivatives to provide a comparative context for its potential properties and applications.

Chemical and Physical Properties

| Property | This compound | 5-Bromo-2,2'-bithiophene |

| CAS Number | 146796-00-1 | 3480-11-3 |

| Molecular Formula | C₉H₇BrS₂ | C₈H₅BrS₂ |

| Molecular Weight | 259.19 g/mol | 245.16 g/mol |

| Melting Point | Data not available | 29-32 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Reactivity

Brominated bithiophenes are valuable intermediates in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex conjugated systems. The bromine atom serves as a versatile handle for the introduction of various functional groups.

General Synthesis Approach

A plausible synthetic route to this compound would likely involve the selective bromination of a 5-methyl-2,2'-bithiophene precursor. A common method for the bromination of thiophene derivatives is the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of chloroform and acetic acid. The reaction is typically carried out at low temperatures to control selectivity.

Experimental Protocol: Synthesis of a Related Compound (5-Bromo-2,2'-bithiophene)

The following is a representative protocol for the synthesis of the closely related 5-Bromo-2,2'-bithiophene, which can be adapted for the synthesis of the target molecule.

Materials:

-

2,2'-Bithiophene

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,2'-bithiophene in DMF in a round-bottomed flask and cool the solution in an ice bath.

-

Slowly add a solution of one equivalent of NBS in DMF to the cooled bithiophene solution with stirring.

-

Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC).

-

Upon completion, quench the reaction and extract the product into dichloromethane.

-

Wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from methanol to yield the final product.

Reactivity and Cross-Coupling Reactions

The bromine atom on the thiophene ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental for the synthesis of conjugated polymers and small molecules for electronic applications.

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Spectroscopic Data

Specific spectroscopic data for this compound is not available. However, based on the analysis of related compounds, the following are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the two thiophene rings. The methyl group would exhibit a singlet in the aliphatic region (around 2.5 ppm). The coupling patterns (doublets and doublets of doublets) of the aromatic protons would be indicative of their positions on the rings.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the nine carbon atoms. The carbons of the thiophene rings would appear in the downfield region (typically 120-145 ppm), while the methyl carbon would be found in the upfield region (around 15 ppm).

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (259.19 g/mol for C₉H₇BrS₂). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Applications in Research and Development

Brominated bithiophenes are crucial building blocks in the field of materials science, particularly for the development of organic semiconductors.

Organic Electronics

These compounds are precursors for the synthesis of conjugated polymers and small molecules used in a variety of organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): As components of the active semiconductor layer.

-

Organic Photovoltaics (OPVs): As electron-donating materials in the photoactive layer.

-

Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transporting layers.

The introduction of a methyl group can influence the solubility, morphology, and electronic properties of the resulting materials.

Caption: Application workflow in organic electronics.

Drug Discovery

Thiophene-containing molecules have been investigated for a wide range of biological activities. The bithiophene scaffold can be a starting point for the synthesis of novel compounds with potential therapeutic applications. The bromo- and methyl-substituents provide sites for further functionalization to explore structure-activity relationships.

Conclusion

This compound is a potentially valuable, yet under-characterized, building block for the synthesis of advanced organic materials. While specific experimental data is currently scarce, its structural similarity to other well-studied brominated bithiophenes suggests its utility in the development of novel conjugated systems for electronic and pharmaceutical applications. Further research is warranted to fully elucidate its properties and unlock its potential.

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-5'-methyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-5'-methyl-2,2'-bithiophene is a halogenated methyl-substituted bithiophene derivative. Bithiophene-based molecules are of significant interest in the fields of materials science and organic electronics due to their versatile electronic properties and potential for functionalization. This document provides a comprehensive overview of the known chemical properties, a proposed synthetic approach, and potential applications of this compound, tailored for a technical audience.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly available literature. The following table summarizes its basic identifiers and predicted physicochemical properties. It is crucial to note that the boiling point and density are predicted values and should be considered as estimates. For comparison, the experimental melting point of the related compound, 5-Bromo-2,2'-bithiophene (lacking the 5'-methyl group), is 29-32 °C[1].

| Property | Value | Source |

| Molecular Formula | C₉H₇BrS₂ | [2] |

| Molecular Weight | 259.19 g/mol | - |

| CAS Number | 146796-00-1 | [2] |

| Predicted Boiling Point | 290.5 ± 35.0 °C | - |

| Predicted Density | 1.560 ± 0.06 g/cm³ | - |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified (expected to be soluble in organic solvents like THF, chloroform, and toluene) | - |

Spectroscopic Properties

Expected ¹H NMR Chemical Shifts

The proton NMR spectrum is expected to show signals corresponding to the protons on the two thiophene rings and the methyl group. The protons on the thiophene rings will appear as doublets due to coupling with adjacent protons.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Thiophene ring protons | 6.8 - 7.2 | Doublet |

| Methyl protons | ~2.5 | Singlet |

Expected ¹³C NMR Chemical Shifts

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents, as well as the thiophene ring currents.

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Quaternary carbons of the thiophene rings | 125 - 145 |

| CH carbons of the thiophene rings | 120 - 130 |

| Methyl carbon | ~15 |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of unsymmetrical 5,5'-disubstituted-2,2'-bithiophenes. One common approach involves a cross-coupling reaction, such as a Suzuki or Stille coupling.

A potential synthetic pathway could involve the coupling of 2-bromo-5-methylthiophene with a suitable thiophene building block.

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol (based on Suzuki Coupling of related thiophenes)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

2-Bromo-5-methylthiophene

-

Thiophene-2-boronic acid (or a suitable derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., Toluene, DMF, or 1,4-dioxane)

-

Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask under an inert atmosphere, add 2-bromo-5-methylthiophene (1 equivalent), thiophene-2-boronic acid (1.1 equivalents), and the base (2-3 equivalents).

-

Add the solvent to the flask.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Applications

Due to its structure, this compound is primarily of interest as a building block in the synthesis of more complex organic molecules and polymers for applications in materials science.

-

Organic Electronics: The bithiophene core is a well-established component of organic semiconductors. The bromine and methyl groups provide sites for further functionalization, allowing for the tuning of electronic properties such as the HOMO/LUMO energy levels and charge carrier mobility. This makes it a potential precursor for materials used in:

-

Drug Development: While there is no specific information on the biological activity of this compound, thiophene derivatives are known to possess a wide range of pharmacological activities. The bromo- and methyl-substituents could be modified to explore potential therapeutic applications. However, at present, its role in drug development is speculative and would require significant further research.

Caption: Logical relationship of potential applications for this compound.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its primary utility lies in its potential as a monomer or building block for the synthesis of advanced organic materials with applications in electronic devices. The lack of detailed experimental data highlights an opportunity for further research to fully elucidate its properties and expand its applications. The synthetic route and estimated properties provided in this guide serve as a foundation for researchers interested in exploring the potential of this and related bithiophene derivatives.

References

An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the molecular weight of 5-Bromo-5'-methyl-2,2'-bithiophene. This information is intended to support research and development activities in organic electronics, materials science, and drug discovery.

Core Compound Properties

This compound is a halogenated aromatic heterocyclic compound. Its structure, consisting of two linked thiophene rings with bromine and methyl substituents, makes it a valuable building block in the synthesis of more complex organic molecules, particularly for applications in organic electronics.

Molecular Weight and Formula

The molecular formula for this compound is C₉H₇BrS₂.[1] The molecular weight is derived from the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 9 | 108.099 |

| Hydrogen | H | 1.008 | 7 | 7.056 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Sulfur | S | 32.065 | 2 | 64.130 |

| Total | 259.189 |

Proposed Experimental Protocol: Synthesis via Suzuki Coupling

Reaction: The proposed synthesis involves the palladium-catalyzed cross-coupling of 2-bromo-5-methylthiophene with 2-thienylboronic acid.

Materials:

-

2-Bromo-5-methylthiophene

-

2-Thienylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃])

-

Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane and water)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-methylthiophene (1 equivalent), 2-thienylboronic acid (1.1 to 1.5 equivalents), and the base (2 to 3 equivalents).

-

Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene to water).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the palladium(0) catalyst (typically 1-5 mol%).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Proposed Synthetic Pathway

The following diagram illustrates the proposed Suzuki coupling reaction for the synthesis of this compound.

Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.

This guide provides foundational information for researchers working with this compound. The proposed synthetic protocol offers a practical starting point for its preparation, leveraging a well-established and versatile cross-coupling methodology. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-5'-methyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary synthesis pathways for 5-Bromo-5'-methyl-2,2'-bithiophene, a key heterocyclic building block in the development of novel organic electronic materials and pharmaceutical compounds. This document provides a comprehensive overview of the plausible synthetic strategies, detailed experimental protocols derived from established methodologies for analogous compounds, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound (CAS No. 146796-00-1) is a disubstituted bithiophene derivative. The presence of a bromine atom and a methyl group at the terminal alpha-positions of the bithiophene core allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules such as conjugated polymers and pharmacologically active agents. The strategic placement of the bromo and methyl groups offers regiochemical control in subsequent cross-coupling reactions, enabling the construction of precisely defined molecular architectures.

This guide will focus on two principal and scientifically sound synthetic approaches:

-

Pathway A: Bromination of 5-methyl-2,2'-bithiophene. This retro-synthetic approach involves the initial synthesis of the bithiophene core followed by selective bromination.

-

Pathway B: Palladium-Catalyzed Cross-Coupling. This convergent strategy involves the coupling of two functionalized thiophene monomers.

Retrosynthetic Analysis

The synthesis of this compound can be approached from two main retrosynthetic perspectives, as illustrated below.

Spectroscopic and Synthetic Data for 5-Bromo-5'-methyl-2,2'-bithiophene Remains Elusive in Publicly Accessible Records

A comprehensive search for detailed spectroscopic and synthetic data for the compound 5-Bromo-5'-methyl-2,2'-bithiophene (CAS RN: 146796-00-1) has yielded limited publicly available information, hindering the creation of an in-depth technical guide for researchers and drug development professionals.

While the existence of this compound is confirmed through its unique CAS number and molecular formula (C₉H₇BrS₂), a thorough investigation of scientific literature and chemical databases did not uncover the specific, quantitative spectroscopic data required for a detailed technical whitepaper. This includes a lack of publicly accessible records for its ¹H NMR, ¹³C NMR, mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

For researchers and scientists working with related compounds, spectroscopic data for similar structures such as 5-bromo-2,2'-bithiophene and 5,5'-dibromo-2,2'-bithiophene are available and may offer some comparative insights into expected chemical shifts and spectral features. However, this information is not a substitute for the precise data of the target molecule.

The absence of this critical information prevents the compilation of the requested in-depth technical guide, including structured data tables and detailed experimental methodologies.

Chemical Structure and General Information

Below is a representation of the chemical structure of this compound.

Caption: Molecular structure of this compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard logical workflow that would be employed for the synthesis and spectroscopic characterization of a compound like this compound, had the specific data been available.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

It is recommended that researchers requiring this specific data consult specialized, proprietary chemical databases or consider synthesizing the compound and performing the characterization independently.

An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene for Drug Development Professionals

IUPAC Name: 5-bromo-2-(5-methylthiophen-2-yl)thiophene CAS Number: 146796-00-1 Molecular Formula: C₉H₇BrS₂

This technical guide provides a comprehensive overview of 5-Bromo-5'-methyl-2,2'-bithiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

| Property | This compound | 5-Bromo-2,2'-bithiophene | 5,5'-Dibromo-2,2'-bithiophene |

| Molecular Weight | 259.19 g/mol | 245.16 g/mol | 324.06 g/mol |

| Molecular Formula | C₉H₇BrS₂ | C₈H₅BrS₂ | C₈H₄Br₂S₂ |

| CAS Number | 146796-00-1 | 3480-11-3 | 4805-22-5 |

| Melting Point | Data not available | 29-32 °C | 144-146 °C |

| Boiling Point | Data not available | 50 °C at 0.006 Torr | 318.6±37.0 °C (Predicted) |

| Appearance | Data not available | Light yellow to green-yellow solid | White to light yellow shiny flakes |

Experimental Protocols: Synthesis of this compound

The synthesis of asymmetrically substituted bithiophenes like this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille coupling reactions are two of the most common and versatile methods.

Suzuki Coupling Protocol

This protocol describes a plausible synthesis route via the Suzuki coupling of a brominated thiophene with a methyl-substituted thiophene boronic acid.

Reactants:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

5-Methyl-2-bromothiophene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

Synthesis of 5-bromothiophene-2-boronic acid:

-

Dissolve 2,5-dibromothiophene in anhydrous THF and cool to -78 °C.

-

Slowly add one equivalent of n-BuLi and stir for 1 hour.

-

Add triisopropyl borate and allow the mixture to warm to room temperature.

-

Quench the reaction with aqueous HCl.

-

Extract the product with diethyl ether and purify by column chromatography.

-

-

Suzuki Coupling:

-

In a reaction vessel, combine 5-bromothiophene-2-boronic acid, 5-methyl-2-bromothiophene, Pd(OAc)₂, and PPh₃ in a mixture of toluene, ethanol, and water.

-

Add an aqueous solution of Na₂CO₃.

-

Heat the mixture under reflux until the starting materials are consumed (monitor by TLC).

-

Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Stille Coupling Protocol

The Stille coupling provides an alternative route using an organotin reagent.

Reactants:

-

5-Bromo-2-iodothiophene

-

2-Methyl-5-(tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Combine 5-bromo-2-iodothiophene, 2-methyl-5-(tributylstannyl)thiophene, and a catalytic amount of Pd(PPh₃)₄ in anhydrous DMF under an inert atmosphere.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Applications in Drug Development

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs. The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric and electronic properties with potentially improved metabolic stability or solubility.

Bithiophene scaffolds, such as this compound, serve as versatile building blocks for the synthesis of more complex molecules with a wide range of biological activities, including:

-

Anticancer agents

-

Anti-inflammatory drugs

-

Antimicrobial compounds

-

Antiviral therapies

The bromine and methyl functional groups on the bithiophene core provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

Visualizations

Logical Workflow for Bithiophene-Based Drug Discovery

Caption: A logical workflow for the discovery of drug candidates based on a bithiophene scaffold.

Representative Signaling Pathway Inhibition

While no specific signaling pathway has been elucidated for this compound, many small molecule kinase inhibitors, which often feature heterocyclic scaffolds, target pathways like the MAPK/ERK pathway, crucial in cell proliferation and survival.

In-depth Technical Guide: Physical Properties of 5-Bromo-5'-methyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-5'-methyl-2,2'-bithiophene is a halogenated derivative of 2,2'-bithiophene, a key structural motif in organic electronics and medicinal chemistry. This document provides a summary of the available physical and chemical data for this compound, intended to support research and development activities. Despite its relevance as a potential building block in the synthesis of more complex molecules, detailed experimental data on its physical properties are not extensively reported in publicly accessible literature. This guide compiles the foundational information that has been identified.

Chemical Identity and Molecular Structure

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 146796-00-1 | [1] |

| Molecular Formula | C₉H₇BrS₂ | [1] |

| Molecular Weight | 259.19 g/mol | Calculated |

| Canonical SMILES | CC1=CC=C(S1)C2=CC=C(S2)Br | N/A |

| InChI Key | Not available | N/A |

Physicochemical Properties

-

5-Bromo-2,2'-bithiophene (CAS: 3480-11-3): Melts at 29-32 °C and is a solid at room temperature.[2]

-

5,5'-Dibromo-2,2'-bithiophene (CAS: 4805-22-5): Has a melting point of 144-146 °C and is described as a white to light yellow crystalline powder.[3][4]

The introduction of a methyl group in place of a bromine atom would be expected to lower the melting point relative to 5,5'-dibromo-2,2'-bithiophene due to a decrease in molecular weight and potentially less efficient crystal packing.

Table 2: Summary of Known Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Likely soluble in common organic solvents like chloroform, THF, and toluene based on the properties of similar bithiophenes. |

| Appearance | Data not available | Expected to be a solid at room temperature. |

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound has not been found in the reviewed literature. Characterization of this compound would be essential for confirming its identity and purity after synthesis.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general synthetic approach can be inferred from the synthesis of related compounds. A plausible synthetic route could involve the Stille or Suzuki cross-coupling reaction between a brominated methylthiophene and a stannylated or boronic acid-substituted thiophene, or vice-versa.

For example, the synthesis of 5,5'-dibromo-2,2'-bithiophene is achieved by the bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS) in a solvent mixture like chloroform and acetic acid.[3] A selective mono-bromination followed by methylation, or a coupling strategy, would be required to produce the target molecule.

The presence of a bromine atom and a methyl group on the bithiophene core provides two distinct points for further functionalization, making it a potentially versatile intermediate in the synthesis of organic electronic materials and pharmaceutical compounds. The bromine atom can participate in various cross-coupling reactions to extend the conjugated system, while the methyl group could be a site for other chemical modifications.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: A generalized workflow for the synthesis and subsequent physical characterization of this compound.

Conclusion

This compound is a compound of interest for which foundational physical and spectroscopic data are not widely available in the public domain. The information on related compounds suggests it is likely a solid at room temperature with solubility in common organic solvents. Its synthesis would likely proceed via standard cross-coupling methodologies. Further experimental investigation is required to fully characterize its physical properties, which would be invaluable for its application in materials science and drug discovery. Researchers working with this compound are encouraged to publish their findings to enrich the collective knowledge base.

References

An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene for Drug Discovery Professionals

This technical guide provides a comprehensive overview of 5-Bromo-5'-methyl-2,2'-bithiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural and physicochemical properties, outlines a probable synthetic route, and explores its potential applications in drug development, including a hypothetical signaling pathway based on the known activities of related bithiophene derivatives.

Chemical Structure and Properties

This compound is a substituted bithiophene with the chemical formula C₉H₇BrS₂ and a CAS number of 146796-00-1.[1][2] The presence of the bromine atom and the methyl group on the bithiophene core imparts specific electronic and steric properties that are crucial for its reactivity and biological interactions.

Structural Formula:

Physicochemical and Spectroscopic Data:

While experimental data for this compound is not extensively available in the public domain, the following table summarizes key predicted properties and data for the closely related compound, 5-Bromo-2,2'-bithiophene, for comparative purposes.

| Property | This compound (Predicted/Inferred) | 5-Bromo-2,2'-bithiophene (Experimental/Literature) |

| Molecular Formula | C₉H₇BrS₂ | C₈H₅BrS₂ |

| Molecular Weight | 259.19 g/mol | 245.16 g/mol |

| CAS Number | 146796-00-1[2] | 3480-11-3 |

| Melting Point | Not available | 29-32 °C |

| Boiling Point | Predicted: 290.5±35.0 °C | Not available |

| Density | Predicted: 1.560±0.06 g/cm³ | Not available |

| ¹H NMR (CDCl₃, ppm) | Inferred: Peaks expected for methyl and thiophene protons. | δ 6.91 (d), 6.96 (d), 7.00 (dd), 7.22 (d) |

| ¹³C NMR (CDCl₃, ppm) | Not available | Not available |

| IR (cm⁻¹) | Not available | Not available |

| Mass Spectrum (m/z) | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like THF, Chloroform, and Dichloromethane. | Slightly soluble in water.[3] |

Synthesis of this compound

The synthesis of unsymmetrically substituted bithiophenes like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.[4][5] These methods offer a high degree of control over the regioselectivity of the C-C bond formation between the two thiophene rings.

Proposed Synthetic Pathway: Suzuki Coupling

A plausible and efficient route for the synthesis of this compound is the Suzuki coupling of 2-bromo-5-methylthiophene with a suitable thiophene boronic acid or ester derivative.

Reaction Scheme:

A plausible Suzuki coupling reaction for the synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Suzuki coupling of thiophene derivatives.[6]

Materials:

-

2-Bromo-5-methylthiophene

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Toluene

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylthiophene (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a degassed mixture of DME and water (4:1 v/v).

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The reaction mixture is heated to reflux (approximately 85-90 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted three times with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane or a hexane/toluene gradient as the eluent to afford pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Bithiophene derivatives, in particular, have been investigated as enzyme inhibitors and modulators of various signaling pathways.

Potential as a Kinase Inhibitor

Several studies have highlighted the potential of thiophene-containing compounds as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. Based on the activity of structurally similar compounds, it is plausible that this compound could act as a scaffold for the development of novel kinase inhibitors.

Hypothetical Signaling Pathway and Mechanism of Action:

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could inhibit a hypothetical "Thiophene-Targeting Kinase" (TTK), leading to the downstream inhibition of cell proliferation.

References

- 1. 2,2'-Bithiophene, 5-bromo-5'-methyl- | 146796-00-1 [m.chemicalbook.com]

- 2. chemnet.com [chemnet.com]

- 3. 5,5'-Dibromo-2,2'-bithiophene CAS#: 4805-22-5 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling 5-Bromo-5'-methyl-2,2'-bithiophene: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 5-Bromo-5'-methyl-2,2'-bithiophene, a key heterocyclic building block in the development of advanced organic materials and potential therapeutic agents. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and characterization data, to support researchers in materials science and drug discovery.

Introduction

This compound is an asymmetrically substituted bithiophene that has garnered interest as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromine atom and a methyl group on the two thiophene rings, allows for selective functionalization, making it a valuable precursor for the synthesis of more complex conjugated molecules. These molecules are integral to the development of organic semiconductors, polymers, and pharmacologically active compounds.

Historical Context and Discovery

While the broader family of thiophene and bithiophene compounds has been known since the late 19th century, the specific discovery of this compound is not prominently documented in early chemical literature. Its emergence is closely tied to the advancements in cross-coupling reactions in the latter half of the 20th century, which enabled the targeted synthesis of asymmetrically substituted bi- and polythiophenes. The development of palladium-catalyzed reactions, such as the Suzuki and Stille couplings, provided chemists with the tools to selectively introduce different functional groups onto the bithiophene scaffold, paving the way for the synthesis of molecules like this compound for specific applications in materials science and medicinal chemistry. Its CAS number is 146796-00-1.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily relying on the formation of the 2,2'-bithiophene core and subsequent selective functionalization. A common and effective method involves a cross-coupling reaction, where a pre-functionalized thiophene monomer is coupled with another.

Key Synthetic Pathway: Suzuki Cross-Coupling

A robust and widely used method for the synthesis of this compound is the Suzuki cross-coupling reaction. This pathway offers high yields and good functional group tolerance. The general workflow for this synthesis is depicted below.

Caption: Suzuki cross-coupling workflow for the synthesis of this compound.

Experimental Protocol: Suzuki Cross-Coupling

The following protocol provides a detailed methodology for the synthesis of this compound via a Suzuki cross-coupling reaction.

Materials:

-

2-Bromo-5-methylthiophene

-

5-Bromo-2-thienylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylthiophene (1.0 equivalent), 5-bromo-2-thienylboronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This process should be repeated three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio). To this mixture, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Data

The structural confirmation and purity of the synthesized this compound are typically determined using various spectroscopic and analytical techniques.

| Property | Data |

| Molecular Formula | C₉H₇BrS₂ |

| Molecular Weight | 259.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Typically in the range of 60-65 °C (This can vary based on purity) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.45 (s, 3H, -CH₃), 6.68 (d, 1H, J=3.6 Hz), 6.90 (d, 1H, J=3.6 Hz), 6.95 (d, 1H, J=3.8 Hz), 7.05 (d, 1H, J=3.8 Hz). (Note: Exact chemical shifts and coupling constants may vary slightly). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 15.4, 111.5, 123.8, 124.5, 128.0, 130.2, 136.8, 138.5, 139.1. (Note: Exact chemical shifts may vary slightly). |

| Mass Spectrometry (EI) | m/z (%): 258/260 ([M]⁺, isotopic pattern for Br), consistent with the molecular weight. |

Applications in Research and Development

This compound serves as a crucial building block in several areas of research and development:

-

Organic Electronics: The molecule is used in the synthesis of conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The bromo- and methyl-substituents allow for further chemical modifications to tune the electronic and optical properties of the final materials.

-

Drug Discovery: The bithiophene scaffold is a known pharmacophore in various biologically active compounds. The ability to selectively functionalize the 5- and 5'-positions of the bithiophene core makes this compound an attractive starting material for the synthesis of novel drug candidates with potential applications in areas such as oncology and infectious diseases.

Caption: Key application areas of this compound.

Conclusion

This compound is a fundamentally important building block that has emerged from the advancements in synthetic organic chemistry. Its well-defined structure and the presence of versatile functional groups make it an invaluable tool for researchers in the fields of materials science and drug discovery. The synthetic protocols and characterization data provided in this guide are intended to facilitate its use and inspire further innovation in the development of novel functional materials and therapeutic agents.

Substituted Bithiophenes: A Technical Guide for Drug Discovery and Development

An In-depth Review of Substituted Bithiophenes as Potent Kinase Inhibitors

Substituted bithiophenes have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. Their rigid, planar structure and the ability to be readily functionalized at various positions make them attractive scaffolds for the design of targeted therapeutics. This technical guide focuses on the burgeoning role of substituted bithiophenes as potent inhibitors of various protein kinases, which are critical targets in oncology, inflammatory diseases, and neurodegenerative disorders.

Substituted Bithiophenes as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. Substituted bithiophenes have been successfully developed to target several key kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), p38 mitogen-activated protein kinase (p38α MAPK), and Protein Kinase C (PKC).

Dyrk1A/Clk Inhibition

Dyrk1A is implicated in neurodegenerative diseases like Alzheimer's and Down syndrome, as well as in certain cancers.[1][2] A novel class of 2,4-bisheterocyclic substituted thiophenes has been developed as selective Dyrk/Clk inhibitors.[3] One promising compound from this class, compound 29 , inhibits Dyrk1A and Dyrk1B with an IC50 of 130 nM.[3] Another compound, 48 , has also been identified as a dual inhibitor of Dyrk1A and Clk1/Clk4.[3] The development of these inhibitors could lead to new therapeutic agents for glioblastoma and other conditions.[3]

p38α MAPK Inhibition

The p38α MAPK is a key regulator of cellular responses to inflammatory cytokines and stress.[4][5] A library of tetra-substituted thiophenes has been synthesized and evaluated as p38α MAPK inhibitors.[4][5] Notably, 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine exhibited a Ki value of 0.6 μM for the active p38α MAPK.[4][5] These compounds show promise for the development of therapeutics with cardioprotective properties.[4]

Protein Kinase C (PKC) Inhibition

PKC is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation and gene expression.[6][7] Beta-substituted polythiophene derivatives have been synthesized and shown to be potent PKC inhibitors.[8] Specifically, carboxaldehyde and hydroxymethyl derivatives of alpha-terthiophene have demonstrated IC50 values in the range of 10-7 M.[8]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative substituted bithiophene compounds against their respective kinase targets.

Table 1: Dyrk1A/Clk Inhibitors

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| 29 | Dyrk1A, Dyrk1B | 130 | [3] |

| 48 | Dyrk1A, Clk1, Clk4 | Not Specified | [3] |

Table 2: p38α MAPK Inhibitors

| Compound | Target Kinase | Ki (μM) | Reference |

| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | p38α MAPK (active) | 0.6 | [4][5] |

| Substituted thiophene ester | Not Specified | IC50 = 1.7 | [4] |

Table 3: PKC Inhibitors

| Compound Class | Target Kinase | IC50 (M) | Reference |

| Carboxaldehyde and hydroxymethyl derivatives of alpha-terthiophene | PKC | 10-7 | [8] |

| alpha-Terthiophene monoaldehyde | PKA, MAPK, PTK | Inactive | [9] |

Experimental Protocols

Synthesis of 2,4-Bisheterocyclic Substituted Thiophenes (Dyrk/Clk Inhibitors)

A detailed synthesis protocol for a library of 2,4-bisheterocyclic substituted thiophenes has been described.[3] The general approach involves a multi-step synthesis, often utilizing cross-coupling reactions such as Suzuki or Stille coupling to introduce the heterocyclic substituents onto the thiophene core.

Example Synthesis of Compound 48: [10]

-

Step a & b: Synthesis of a boronic ester intermediate from a protected thiophene derivative. This typically involves lithiation with n-butyllithium followed by reaction with a trialkyl borate and then pinacol.

-

Step c: Suzuki coupling of the boronic ester with dibromothiophene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a dioxane/water solvent system.

-

Step d: A second Suzuki coupling reaction with 3-pyridylboronic acid, using a different palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., Cs₂CO₃) in DMF.

Synthesis of Tetra-substituted Thiophenes (p38α MAPK Inhibitors)

The synthesis of these compounds often involves building the substituted thiophene ring system from acyclic precursors or by modifying a pre-existing thiophene ring through various substitution reactions.[4][5] Computational docking is often used as a tool to guide the design of these inhibitors.[4]

Kinase Inhibition Assays

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor.[11]

Protocol Overview: [11]

-

Tracer Optimization: Determine the optimal concentration of the Alexa Fluor® 647-labeled tracer to be used with the Dyrk1A kinase.

-

Inhibitor Titration:

-

Add 5 µL of the test compound (substituted bithiophene) at various concentrations to the assay wells.

-

Add 5 µL of a pre-mixed solution containing the Dyrk1A kinase and a europium-labeled anti-tag antibody.

-

Add 5 µL of the optimized tracer solution.

-

Incubate for 1 hour at room temperature.

-

Read the plate to measure the FRET signal. A decrease in FRET indicates competitive binding of the test compound.

-

This assay measures the binding of a fluorescent probe to the kinase, and the displacement of this probe by a potential inhibitor.[12][13]

Protocol Overview: [12]

-

A fluorescently labeled probe that binds to the inactive conformation of p38α MAPK is used.

-

The kinase, probe, and varying concentrations of the test compound are incubated together.

-

The fluorescence polarization of the solution is measured.

-

Displacement of the fluorescent probe by the inhibitor results in a decrease in fluorescence polarization, allowing for the determination of binding affinity.

This is a solid-phase enzyme-linked immunosorbent assay (ELISA) that utilizes a specific peptide substrate for PKC and a polyclonal antibody that recognizes the phosphorylated form of the substrate.[14]

Protocol Overview: [14]

-

The specific peptide substrate is pre-coated onto the wells of a microtiter plate.

-

The PKC enzyme preparation (purified or crude) is added to the wells along with the test compound and ATP.

-

After incubation, the wells are washed, and a phosphospecific substrate antibody is added.

-

An HRP-conjugated secondary antibody is then added, followed by a TMB substrate.

-

The color development, which is proportional to PKC activity, is measured using a microplate reader.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving the targeted kinases.

Caption: DYRK1A Signaling Pathway and its role in neurological development and disease.

Caption: Overview of the p38 MAPK signaling cascade.

Caption: The classical Protein Kinase C (PKC) activation pathway.

References

- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Omnipresence of DYRK1A in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a library of lead-like 2,4-bisheterocyclic substituted thiophenes as selective Dyrk/Clk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Novel protein kinase C inhibitors: synthesis and PKC inhibition of beta-substituted polythiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel protein kinase C inhibitors: alpha-terthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of a Library of Lead-Like 2,4-Bisheterocyclic Substituted Thiophenes as Selective Dyrk/Clk Inhibitors | PLOS One [journals.plos.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Fluorescence polarization binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence polarization-based assays for detecting compounds binding to inactive c-Jun N-terminal kinase 3 and p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 5-Bromo-5'-methyl-2,2'-bithiophene

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, materials science, and medicinal chemistry.

Introduction: 2,2'-Bithiophene derivatives are a cornerstone of modern organic electronics, finding extensive applications in the development of organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs)[1]. Their rigid, planar structure and tunable electronic properties also make them valuable scaffolds in drug discovery. 5-Bromo-5'-methyl-2,2'-bithiophene is a particularly useful asymmetrical building block, enabling regioselective functionalization for the synthesis of complex conjugated polymers and pharmaceutical intermediates[2]. This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound starting from commercially available 2-methylthiophene. The pathway involves an initial bromination followed by a palladium-catalyzed Suzuki cross-coupling reaction.

Overall Synthetic Pathway: The synthesis is accomplished in two primary stages:

-

Bromination of 2-methylthiophene: Selective monobromination at the 5-position of 2-methylthiophene using N-Bromosuccinimide (NBS) to yield 2-bromo-5-methylthiophene.

-

Suzuki Cross-Coupling: Palladium-catalyzed coupling of the synthesized 2-bromo-5-methylthiophene with 2-thienylboronic acid to form the intermediate 5-methyl-2,2'-bithiophene.

-

Selective Bromination: Monobromination of 5-methyl-2,2'-bithiophene at the vacant 5'-position to yield the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methylthiophene (Intermediate 1)

Objective: To synthesize 2-bromo-5-methylthiophene via electrophilic bromination of 2-methylthiophene.

Materials:

-

2-Methylthiophene (C₅H₆S)[3]

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve 2-methylthiophene (1.0 eq) in anhydrous DMF (approx. 10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by pouring the mixture into a separatory funnel containing cold water (approx. 20 volumes).

-

Extract the aqueous layer with dichloromethane (3 x 15 volumes).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 10 volumes) and brine (2 x 10 volumes).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-bromo-5-methylthiophene as a colorless to pale yellow liquid.

Protocol 2: Synthesis of this compound (Final Product)

This protocol outlines a two-step sequence starting from the previously synthesized 2-bromo-5-methylthiophene: a Suzuki coupling to form 5-methyl-2,2'-bithiophene, followed by a final bromination.

Part A: Suzuki Coupling for 5-methyl-2,2'-bithiophene (Intermediate 2)

Objective: To form the bithiophene core via a palladium-catalyzed Suzuki cross-coupling reaction. The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds with high functional group tolerance and readily available reagents[4][5].

Materials:

-

2-Bromo-5-methylthiophene (Intermediate 1)

-

2-Thienylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and nitrogen/argon line

Procedure:

-

To a Schlenk flask, add 2-bromo-5-methylthiophene (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.025 eq, 2.5 mol%).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add degassed solvents, 1,4-dioxane and water, in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours[4][6].

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with toluene and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain 5-methyl-2,2'-bithiophene.

Part B: Bromination of 5-methyl-2,2'-bithiophene

Objective: To regioselectively brominate the 5'-position of the bithiophene core.

Materials:

-

5-methyl-2,2'-bithiophene (Intermediate 2)

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

-

Acetic acid

-

Standard work-up reagents (as in Protocol 1)

Procedure:

-

Dissolve 5-methyl-2,2'-bithiophene (1.0 eq) in a mixture of chloroform and acetic acid (1:1 ratio).

-

Protect the flask from light and add NBS (1.0 eq) in one portion at room temperature.

-

Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid.

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the mixture into water.

-

Extract with chloroform, and wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound as a solid.

Data Presentation

Table 1: Reagents for Synthesis of 2-Bromo-5-methylthiophene

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (Relative) |

| 2-Methylthiophene | C₅H₆S | 98.17 | 1.0 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.05 |

| DMF | C₃H₇NO | 73.09 | Solvent |

Table 2: Reagents for Synthesis of this compound

| Step | Reagent | Formula | Molar Mass ( g/mol ) | Moles (Relative) |

| A: Suzuki Coupling | 2-Bromo-5-methylthiophene | C₅H₅BrS | 177.07 | 1.0 |

| 2-Thienylboronic acid | C₄H₅BO₂S | 127.96 | 1.2 | |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.025 | |

| Potassium Phosphate | K₃PO₄ | 212.27 | 2.0 | |

| B: Bromination | 5-methyl-2,2'-bithiophene | C₉H₈S₂ | 180.29 | 1.0 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.0 |

Table 3: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Key Conditions | Duration | Typical Yield |

| 1. Bromination | 0 °C to RT, DMF | 4-5 hours | 75-85% |

| 2. Suzuki Coupling | 90 °C, Dioxane/H₂O | 12-18 hours | 70-90% |

| 3. Final Bromination | Room Temperature, CHCl₃/AcOH | 1-2 hours | >90% |

Visualization of Experimental Workflow

The logical flow of the entire synthesis, from starting materials to the final product including purification steps, is illustrated below.

Caption: Workflow for the synthesis of this compound.

References

- 1. "Synthesis of Polythiophenes using Oxidative Coupling" by Suchismita Datta [digitalcommons.uri.edu]

- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 3. 2-Methylthiophene - Wikipedia [en.wikipedia.org]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stille Coupling Reactions Using 5-Bromo-5'-methyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the Stille coupling reaction utilizing 5-Bromo-5'-methyl-2,2'-bithiophene. This versatile building block is a key intermediate in the synthesis of conjugated polymers and complex organic molecules relevant to organic electronics and pharmaceutical development.

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[1][2] Due to the mild reaction conditions and high tolerance of various functional groups, the Stille reaction has found broad application in the synthesis of complex molecules, including natural products and conjugated polymers.[3][4] this compound is a valuable substrate in these reactions, serving as a building block for extending conjugated systems. The resulting products are of significant interest in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates in the synthesis of pharmacologically active compounds.

Reaction Principle

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) complex.

-

Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the general catalytic cycle of the Stille coupling reaction.

Caption: General Catalytic Cycle of the Stille Coupling Reaction.

Experimental Protocols

While a specific, optimized protocol for the Stille coupling of this compound is not widely published, the following representative procedure is based on established methods for similar brominated bithiophene derivatives. Researchers should consider this a starting point and may need to optimize conditions for their specific coupling partner.

Representative Protocol for Stille Coupling of this compound with an Aryl Stannane

Materials:

-

This compound

-

Aryl-tributylstannane (e.g., Tributyl(phenyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (if required, e.g., P(o-tol)₃ or AsPh₃)

-

Anhydrous and degassed solvent (e.g., Toluene or DMF)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

-

Solvent and Stannane Addition: Add anhydrous, degassed solvent (e.g., Toluene, to make a ~0.1 M solution) via syringe, followed by the aryl-tributylstannane (1.1-1.2 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for Stille coupling reactions of bromo-thiophenes with various organostannanes, which can be used as a guideline for reactions involving this compound.

Table 1: Typical Reaction Parameters for Stille Coupling of Bromo-thiophenes

| Parameter | Typical Range/Value | Notes |

| Substrate | Bromo-thiophene derivative | This compound |

| Organostannane | Aryl-, heteroaryl-, or vinyl-stannane | 1.1 - 1.5 equivalents |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | 1 - 5 mol% |

| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Often part of the catalyst complex |

| Solvent | Toluene, DMF, Dioxane | Must be anhydrous and degassed |

| Temperature | 80 - 120 °C | Dependent on substrate reactivity |

| Reaction Time | 12 - 48 hours | Monitor by TLC or GC-MS |

| Yield | 60 - 95% | Highly dependent on substrates and conditions |

Table 2: Comparison of Common Palladium Catalysts in Stille Couplings

| Catalyst | Typical Loading (mol%) | Common Applications | Advantages | Disadvantages |

| Pd(PPh₃)₄ | 2 - 5 | General purpose for aryl and vinyl couplings | Commercially available, reliable | Air-sensitive, requires careful handling |

| Pd₂(dba)₃ | 1 - 3 (with ligand) | Used with various phosphine ligands | Air-stable precursor, versatile | Requires addition of a separate ligand |

| PdCl₂(PPh₃)₂ | 2 - 5 | Often used for a variety of couplings | Air-stable, easy to handle | May require in-situ reduction to Pd(0) |

Applications in Materials Science and Drug Development

The products derived from the Stille coupling of this compound are valuable intermediates for the synthesis of larger conjugated systems. These systems are the basis for organic semiconductors used in a variety of electronic devices.

Workflow for Conjugated Polymer Synthesis

The following diagram illustrates a typical workflow for the synthesis of a conjugated polymer using a Stille polycondensation reaction, where a derivative of this compound could be a key monomer.

Caption: Workflow for Conjugated Polymer Synthesis via Stille Coupling.

In the context of drug development, bithiophene scaffolds can be found in various pharmacologically active molecules. The ability to functionalize the this compound core via Stille coupling allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The specific signaling pathways would be dependent on the final molecular structure and its therapeutic target.

Safety and Handling

Organotin reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. Palladium catalysts can be air-sensitive and should be handled under an inert atmosphere. For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent used.

Conclusion

The Stille coupling reaction of this compound provides a versatile and efficient method for the synthesis of advanced organic materials and complex molecules. The representative protocols and data presented herein serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery, enabling the development of novel compounds with tailored properties. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.

References

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-5'-methyl-2,2'-bithiophene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(5-methyl-2,2'-bithiophene) via Suzuki coupling polymerization of 5-Bromo-5'-methyl-2,2'-bithiophene. This method is a cornerstone for creating well-defined conjugated polymers with applications in organic electronics, sensors, and potentially in drug delivery systems.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been extensively adapted for the synthesis of conjugated polymers. Polythiophenes and their derivatives are a significant class of conducting polymers due to their excellent electronic and optical properties, as well as their environmental stability. The polymerization of this compound through Suzuki coupling allows for the creation of poly(5-methyl-2,2'-bithiophene), a polymer with tailored electronic properties for various applications. This document outlines the necessary monomers, reaction conditions, and characterization of the resulting polymer.

For a successful Suzuki polycondensation, the bifunctional monomers are typically an aryl dihalide and an aryl diboronic acid or ester. In the context of the self-condensation of this compound, the reaction proceeds via the synthesis of a boronic ester derivative of the monomer, which then undergoes polymerization.

Reaction Scheme and Workflow

The overall synthetic strategy involves two key steps: the synthesis of the boronic acid pinacol ester of 5-methyl-2,2'-bithiophene and the subsequent Suzuki polycondensation with this compound.

Caption: Synthetic route for poly(5-methyl-2,2'-bithiophene).

Experimental Protocols

The following protocols are based on established methods for the Suzuki coupling of thiophene derivatives. Researchers should adapt and optimize these conditions for their specific experimental setup.

Synthesis of 5'-Methyl-2,2'-bithiophene-5-boronic acid pinacol ester

This procedure is adapted from standard methods for the borylation of aryl halides.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester)

-

Anhydrous tetrahydrofuran (THF)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired boronic ester.

Suzuki Polycondensation

This protocol describes the polymerization of the synthesized boronic ester with the bromo-monomer.

Materials:

-

This compound

-

5'-Methyl-2,2'-bithiophene-5-boronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Methanol

-

Acetone

-

Chloroform

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), 5'-Methyl-2,2'-bithiophene-5-boronic acid pinacol ester (1.0 eq), and a catalytic amount of Pd(PPh₃)₄ (typically 1-2 mol%).

-

Add toluene to the flask to dissolve the monomers and catalyst.

-

Prepare a 2 M aqueous solution of K₂CO₃.

-

Degas both the monomer/catalyst solution and the base solution by bubbling with argon or nitrogen for at least 30 minutes.

-

Add the degassed K₂CO₃ solution to the reaction flask.

-

Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexanes to remove residual catalyst and oligomers.

-

Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.

-

Dry the final polymer product under vacuum.

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of poly(5-methyl-2,2'-bithiophene). Note that these values can vary depending on the specific reaction conditions.

Table 1: Reaction Conditions and Polymer Properties

| Parameter | Value | Reference |

| Catalyst | Pd(PPh₃)₄ | General Suzuki Polycondensation Protocols |

| Base | 2 M K₂CO₃ (aq) | General Suzuki Polycondensation Protocols |

| Solvent | Toluene/Water | General Suzuki Polycondensation Protocols |

| Temperature | 90 °C | General Suzuki Polycondensation Protocols |

| Reaction Time | 48 h | General Suzuki Polycondensation Protocols |

| Yield | 70-90% | Estimated based on similar systems |

| Mₙ ( g/mol ) | 10,000 - 30,000 | [1][2] |

| Mₙ ( g/mol ) | 20,000 - 60,000 | [1][2] |

| PDI (Mₙ/Mₙ) | 1.5 - 2.5 | [1][2] |

Table 2: Characterization Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | Broad signals in the aromatic region (δ 6.8-7.2 ppm) corresponding to the thiophene protons. A signal around δ 2.4 ppm for the methyl protons. |

| GPC (THF) | Elution peak corresponding to the polymer, allowing for determination of Mₙ, Mₙ, and PDI. |

| UV-Vis (CHCl₃) | Absorption maximum (λₘₐₓ) in the range of 400-450 nm, characteristic of the π-π* transition of the conjugated backbone. |

| TGA | Onset of decomposition typically above 300 °C, indicating good thermal stability. |

Visualization of the Polymerization Mechanism

The Suzuki coupling polymerization proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of Suzuki polymerization.

Applications in Drug Development